N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring, a pyridazinone moiety, and a phenylpiperazine substituent. The Z-configuration of the thiazole ring and the presence of a phenylpiperazine group may enhance binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-15-14-29-20(21-15)22-18(27)13-26-19(28)8-7-17(23-26)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJBVPJJPUPJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves several synthetic routes. One common method includes the reaction of 4-methyl-1,3-thiazole-2-amine with 6-oxo-3-(4-phenylpiperazin-1-yl)pyridazine-1-acetic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the formation of the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridazine rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with benzothiazole-based acetamides, such as N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide and N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) . Key differences include:
- Core Heterocycle: The thiazole ring in the target compound vs. benzothiazole in analogs.
- Piperazine Substituents : The phenylpiperazine group in the target compound vs. furan-carbonyl or methyl groups in analogs. Phenylpiperazine may enhance lipophilicity and CNS penetration.
- Pyridazinone Moiety: Unique to the target compound, this moiety could influence hydrogen-bonding interactions with biological targets.
Pharmacological and Physicochemical Properties
*Calculated using ChemDraw; †Estimated based on structural formula; ‡Predicted using SwissADME.
Key Findings from Analog Studies
- Anticancer Activity : Benzothiazole derivatives with electron-withdrawing substituents (e.g., furan-carbonyl) show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition . The phenylpiperazine group in the target compound may similarly modulate kinase targets (e.g., PI3K/AKT pathway).
- Solubility and Bioavailability : Methylpiperazine analogs (e.g., BZ-IV) exhibit lower LogP values, correlating with better aqueous solubility but reduced membrane permeability. The phenylpiperazine-thiazole combination in the target compound balances lipophilicity and solubility.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzothiazole analogs, involving nucleophilic substitution between chloroacetamide intermediates and substituted piperazines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
